
Ethyl 2-aminothiazole-5-carboxylate hydrochloride
Overview
Description
Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a heterocyclic compound containing both sulfur and nitrogen atoms. It is a derivative of 2-aminothiazole, which is known for its wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminothiazole-5-carboxylate hydrochloride typically involves the reaction of ethyl β-ethoxyacrylate with thiourea in the presence of a halogenating agent such as N-bromosuccinimide (NBS). This reaction produces an intermediate, α-bromo-α-formylacetate hemiacetal, which cyclizes with thiourea to form the desired thiazole derivative . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amino group (-NH₂) at the 2-position participates in nucleophilic substitution reactions, forming derivatives with enhanced pharmacological profiles:
a. Acylation Reactions
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Reacts with acyl chlorides or activated carboxylic acids to form amides. For example, coupling with 2-chloro-6-methylaniline derivatives under HATU/DIPEA conditions yields antitumor agents like dasatinib intermediates .
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Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in DMF/DMAP produces ethyl 2-(tert-butoxycarbonylamino)thiazole-5-carboxylate, a key intermediate for further functionalization .
b. Alkylation Reactions
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Alkyl halides react with the amino group to form N-alkylated thiazoles, though steric hindrance may limit reactivity with bulky substrates .
Ester Hydrolysis and Functionalization
The ethyl ester at the 5-position undergoes hydrolysis under basic conditions:
Reaction Conditions | Product | Yield | Purity | Source |
---|---|---|---|---|
NaOH (45 eq), MeOH/H₂O (2:5), 55°C | 2-Aminothiazole-5-carboxylic acid | 89% | 99.79% | |
LiOH, THF/H₂O (1:1), rt | Acid intermediates for amide coupling | 72–97% | >95% |
Hydrolyzed products serve as precursors for carboxamide synthesis via activation (e.g., HOBt/EDC) and coupling with amines .
Condensation Reactions
The amino group forms Schiff bases with aldehydes/ketones:
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Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to yield imine derivatives .
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Condensation with β-ethoxyacryloyl chloride forms β-ethoxyacrylamides, intermediates for thiazole ring expansion .
Cyclization and Heterocycle Formation
a. Thiazole Ring Modifications
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Electrophilic bromination at the α-position using N-bromosuccinimide (NBS) generates α-bromo intermediates, enabling cyclization with thiourea to form fused thiazole systems .
b. Imidazo[2,1-b]thiazole Synthesis
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Reacts with 2-chloro-1-(2,3-dihydrobenzo[b] dioxin-6-yl)ethanone in ethanol under reflux to form ethyl 6-(2,3-dihydrobenzo[b] dioxin-5-yl)imidazo[2,1-b]thiazole-2-carboxylate, a scaffold with antioxidant activity .
Industrial and Scalable Reactions
Stability and Reaction Limitations
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-aminothiazole-5-carboxylate hydrochloride serves as a crucial building block in the synthesis of novel bioactive molecules. Its derivatives have been explored for their potential as:
- Anticancer Agents : Several studies have demonstrated the anticancer properties of ethyl 2-aminothiazole derivatives. For instance, compounds derived from this structure have shown significant activity against various cancer cell lines, including melanoma and pancreatic cancer, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Agents : The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Research indicates that it can inhibit the growth of various pathogens, contributing to its potential use in treating infectious diseases.
- Enzyme Inhibitors : this compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as a phosphodiesterase type 5 (PDE5) inhibitor, which could be relevant in treating erectile dysfunction and pulmonary hypertension .
Synthetic Applications
The compound is widely used in organic synthesis due to its versatility and reactivity:
- Synthesis of Heterocycles : this compound is utilized as a precursor for synthesizing various heterocyclic compounds. Its thiazole ring structure allows for multiple substitution reactions, leading to a wide array of derivatives with enhanced biological properties.
- Polymer-Supported Synthesis : Recent studies have explored polymer-supported methods for synthesizing aminothiazoles, including ethyl 2-aminothiazole derivatives. This approach enhances reaction efficiency and simplifies purification processes .
Anticancer Activity
A study highlighted the anticancer effects of ethyl 2-aminothiazole derivatives on melanoma cells. The findings indicated that these compounds could induce apoptosis at low concentrations (IC50 < 10 µM) while exhibiting minimal toxicity towards normal cells. This suggests a selective action that could be beneficial in cancer therapy.
Table 1: Summary of Anticancer Activity
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ethyl 2-aminothiazole-5-carboxylate | Melanoma | <10 | Induction of apoptosis |
Ethyl 2-aminothiazole-5-carboxylate | Pancreatic Cancer | <15 | Cell cycle arrest in S phase |
Ethyl 2-aminothiazole-5-carboxylate | Chronic Myeloid Leukemia | <12 | Apoptotic and autophagic cell death |
Antimicrobial Activity
Research has shown that ethyl 2-aminothiazole derivatives possess significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Mechanism of Action
The mechanism of action of ethyl 2-aminothiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a ligand for estrogen receptors and adenosine receptor antagonists. Additionally, it inhibits bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications.
Comparison with Similar Compounds
Ethyl 2-aminothiazole-5-carboxylate hydrochloride can be compared with other 2-aminothiazole derivatives:
2-Aminothiazole-4-carboxylate: Similar in structure but differs in the position of the carboxylate group.
2-Aminothiazole-5-carboxylic Acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
2-Aminothiazole-4-carboxamide: Contains an amide group instead of an ester, leading to different biological activities.
These comparisons highlight the unique properties of this compound, such as its enhanced solubility and reactivity due to the presence of the ethyl ester group.
Biological Activity
Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, anti-inflammatory, and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Overview of this compound
This compound is characterized by a thiazole ring structure, which is known for conferring various pharmacological properties. The compound's molecular formula is CHClNOS, with a molecular weight of approximately 227.67 g/mol. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for biological applications.
Antimicrobial Activity : Research indicates that ethyl 2-aminothiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been evaluated for its efficacy against both bacterial and fungal strains, demonstrating promising results in inhibiting growth and proliferation.
Anticancer Properties : this compound has shown potent cytotoxic effects against multiple cancer cell lines. In vitro studies have reported nanomolar inhibitory activity against human cancerous cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest through the modulation of specific signaling pathways .
Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Studies have indicated that it can reduce the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), which is critical in inflammatory responses. This reduction is linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), making it a candidate for further therapeutic exploration in inflammatory diseases .
Antioxidant Activity : Ethyl 2-aminothiazole derivatives have demonstrated antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems. This activity contributes to their overall protective effects against cellular damage and inflammation .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Activity : A study evaluated a series of 2-aminothiazole derivatives, including this compound, against various human tumor cell lines. The compound exhibited an IC50 value as low as 0.78 µM against K562 leukemia cells, indicating strong antitumor potential . Mechanistic studies revealed that it induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.
- Inflammation Models : In vivo models demonstrated that compounds derived from ethyl 2-aminothiazole significantly reduced inflammatory markers in murine models of arthritis. The compounds showed a correlation between structural modifications and anti-inflammatory potency, suggesting that specific substituents enhance biological activity .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate that ethyl 2-aminothiazole derivatives possess favorable absorption and distribution characteristics with low toxicity profiles in normal cells compared to cancer cells. This selectivity is crucial for developing targeted therapies with minimal side effects .
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing ethyl 2-aminothiazole-5-carboxylate and its derivatives?
The compound is typically synthesized via electrophilic α-bromination of ethyl β-ethoxyacrylate using -bromosuccinimide (NBS), followed by cyclization with thiourea to form the thiazole ring . For derivatives like -Boc-protected analogs, ethyl 2-aminothiazole-5-carboxylate is reacted with di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane and triethylamine, yielding 59.5% after purification . Key steps include:
- Bromination of β-ethoxyacrylate intermediates.
- Thiazole ring formation under aqueous or alcoholic conditions.
- Protection/deprotection strategies for functional group compatibility.
Q. Which analytical methods are most reliable for characterizing ethyl 2-aminothiazole-5-carboxylate hydrochloride?
- NMR Spectroscopy : and NMR are critical for confirming hydrogen and carbon environments, such as distinguishing aromatic thiazole protons (δ ~6.5–7.5 ppm) and ester carbonyl carbons (δ ~165–170 ppm) .
- X-ray Crystallography : Used to resolve molecular geometry, including bond angles and dihedral angles (e.g., C–S–C in the thiazole ring: ~85–90°) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for derivatives) .
Advanced Research Questions
Q. How can steric hindrance during coupling reactions of ethyl 2-aminothiazole-5-carboxylate derivatives be mitigated?
Coupling with sterically hindered anilines (e.g., 2-chloro-6-methylaniline) often fails due to limited accessibility of the amine group. A workaround involves synthesizing β-ethoxyacrylamide intermediates first, bypassing the need for direct coupling. This approach avoids protection/deprotection steps and hazardous reagents like -BuLi . Key considerations:
- Pre-forming acrylamide intermediates to reduce steric clashes.
- Optimizing reaction solvents (e.g., methyl ethyl ketone for improved solubility) .
Q. What strategies resolve contradictions in crystallographic data for Boc-protected derivatives?
Discrepancies in bond lengths or angles may arise from crystal packing effects or dynamic disorder. Refinement using SHELX software (e.g., SHELXL) with riding hydrogen models () and anisotropic displacement parameters for non-H atoms improves accuracy .
Q. How is ethyl 2-aminothiazole-5-carboxylate utilized in structure-activity relationship (SAR) studies for drug discovery?
The compound serves as a core intermediate for derivatization, enabling systematic exploration of:
- Electron-withdrawing groups : Nitro or halogen substituents enhance binding to targets like SIRT1 (e.g., imidazo[1,2-b]thiazole derivatives with IC₅₀ values <1 μM) .
- Hydrophobic interactions : Alkyl or aryl groups improve membrane permeability . Example workflow:
- Coupling with anilines or amines to generate carboxamides.
- Functionalization via ester hydrolysis or reduction to alcohols .
Q. What are the challenges in scaling up the synthesis of ethyl 2-aminothiazole-5-carboxylate derivatives?
- Safety : Large-scale use of NaH or -BuLi poses fire/explosion risks. Alternative routes using β-ethoxyacrylamide intermediates eliminate these hazards .
- Yield optimization : Competitive bromination at amide nitrogens vs. α-positions requires precise stoichiometric control (e.g., NBS:substrate ratio = 1:1) .
Properties
IUPAC Name |
ethyl 2-amino-1,3-thiazole-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNIBACOPWYWND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595997 | |
Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162849-96-9 | |
Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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